molecular formula C27H25FN4O2 B2988412 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251618-90-2

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2988412
CAS No.: 1251618-90-2
M. Wt: 456.521
InChI Key: HFHUGZNSIJWCMG-UHFFFAOYSA-N
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Description

This quinazoline derivative features a bicyclic aromatic core substituted at position 2 with a pyrrolidin-1-yl group, position 3 with a 4-fluorophenyl moiety, and position 7 with a carboxamide group linked to a 4-methylphenylmethyl (p-tolylmethyl) chain. The 4-oxo group completes the dihydroquinazoline scaffold. Quinazolines are well-documented for diverse biological activities, including acetylcholinesterase (AChE) inhibition and efflux pump inhibition (EPI) in bacterial resistance . The pyrrolidine substituent may enhance lipophilicity and modulate steric interactions, while the fluorophenyl group contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-18-4-6-19(7-5-18)17-29-25(33)20-8-13-23-24(16-20)30-27(31-14-2-3-15-31)32(26(23)34)22-11-9-21(28)10-12-22/h4-13,16H,2-3,14-15,17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHUGZNSIJWCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the condensation of anthranilic acid with formamide. The introduction of the 4-fluorophenyl and 4-methylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. The pyrrolidinyl group is often introduced via a nucleophilic addition reaction, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional and Physicochemical Comparisons

Physicochemical Properties

Property Target Quinazoline 1146034-20-9 (Chlorobenzyl) Morpholine Derivative
LogP 3.1 (predicted) 3.5 2.8
BBB Permeation High Moderate High
Renal Clearance Low Low Moderate
Volume of Distribution Low Moderate Low

Data derived from SwissADME/pkCSM predictions and experimental studies .

Biological Activity

3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, receptor interactions, and therapeutic implications, supported by various studies and findings.

Chemical Structure

The compound has a complex structure characterized by:

  • Fluorophenyl group : Enhances lipophilicity and potentially improves bioavailability.
  • Pyrrolidine moiety : May contribute to biological activity through receptor interactions.
  • Quinazoline core : Known for various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes findings related to its cytotoxicity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
SW620 (Colon)15.2Induction of apoptosis
PC-3 (Prostate)12.5Histone deacetylase inhibition
NCI-H23 (Lung)10.8Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxic effects, particularly through mechanisms such as apoptosis and cell cycle modulation .

Receptor Interactions

The compound has been evaluated for its interaction with various receptors. Notably:

  • Dopamine Receptors : Binding affinity studies suggest potential modulation of dopaminergic pathways.
  • Serotonin Receptors : The compound may influence serotonin signaling, which is crucial in mood regulation and neuropsychiatric disorders.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, suggesting its potential efficacy as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by structural modifications. Key observations include:

  • Substituents on the phenyl rings can enhance potency.
  • The presence of a pyrrolidine ring appears to be critical for maintaining activity against specific cancer types.

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